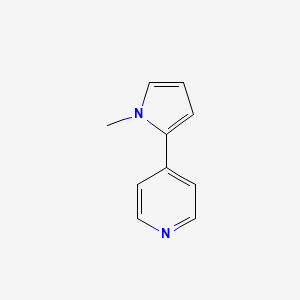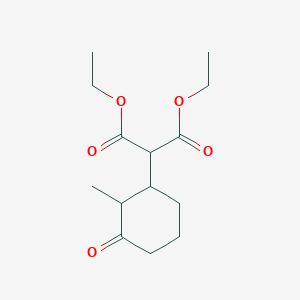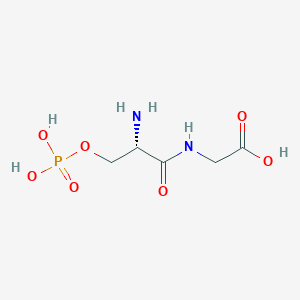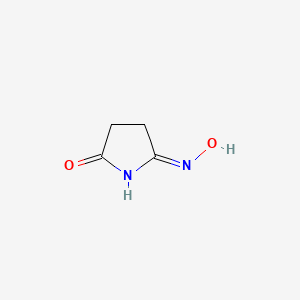
Succinimide, monooxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinimide, monooxime is an organic compound that belongs to the class of imides. It is a derivative of succinimide, where one of the carbonyl groups is replaced by an oxime group. This compound is known for its diverse applications in organic synthesis and various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Succinimide, monooxime can be synthesized through the reaction of succinic anhydride with hydroxylamine. The reaction typically involves the following steps:
Formation of Succinimide: Succinic anhydride reacts with ammonia or an amine to form succinimide.
Oximation: The succinimide is then treated with hydroxylamine to replace one of the carbonyl groups with an oxime group, forming this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. Common methods include:
化学反応の分析
Types of Reactions
Succinimide, monooxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group back to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Hydroxylamine, hydrazine, and other nucleophiles can be used for substitution reactions.
Major Products
Nitroso Compounds: Formed through oxidation.
Amines: Produced via reduction.
Substituted Imides: Resulting from nucleophilic substitution reactions.
科学的研究の応用
Succinimide, monooxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anticonvulsant and in the development of therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of succinimide, monooxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its role as an enzyme inhibitor and in therapeutic applications .
類似化合物との比較
Similar Compounds
Succinimide: The parent compound, used in various industrial and pharmaceutical applications.
N-Hydroxysuccinimide: Known for its use in peptide synthesis and protein labeling.
N-Bromosuccinimide: Widely used as a brominating agent in organic synthesis.
Uniqueness
Succinimide, monooxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in specific applications where other succinimides may not be as effective.
特性
CAS番号 |
6158-14-1 |
|---|---|
分子式 |
C4H6N2O2 |
分子量 |
114.10 g/mol |
IUPAC名 |
(5E)-5-hydroxyiminopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O2/c7-4-2-1-3(5-4)6-8/h8H,1-2H2,(H,5,6,7) |
InChIキー |
JGBHARRDIYSHKE-UHFFFAOYSA-N |
異性体SMILES |
C\1CC(=O)N/C1=N/O |
正規SMILES |
C1CC(=O)NC1=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


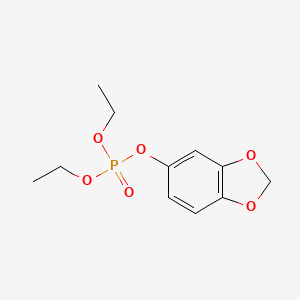



![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)
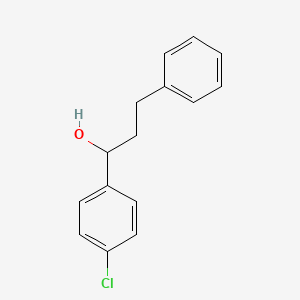
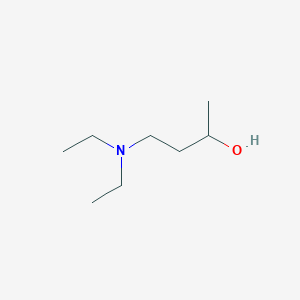
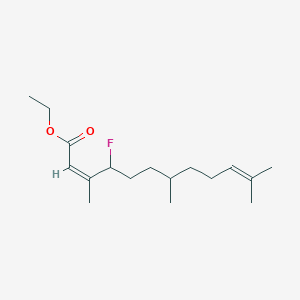

![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
